5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylthiophenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of CHBOS, an average mass of 196.074 Da, and a monoisotopic mass of 196.072937 Da .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The boron atom in 4-Isopropylthiophenylboronic acid is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
4-Isopropylthiophenylboronic acid is a white powder and is commonly used in organic synthesis .Scientific Research Applications
Chlorogenic Acid: A Model for Biological Activities
Chlorogenic acid, a phenolic compound with a carboxylic acid group, has been extensively studied for its diverse biological and pharmacological effects. Its roles include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and modulation of lipid and glucose metabolism. This compound serves as a model for understanding the potential multifaceted benefits of related compounds, including 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid, in various health conditions and diseases (Naveed et al., 2018).
Pyrroline-5-Carboxylate and Plant Defense
Pyrroline-5-carboxylate (P5C), a related carboxylic acid involved in proline metabolism, has been shown to play a crucial role in plant defense mechanisms against pathogens. This research could hint at the significance of related compounds in enhancing plant resilience to environmental stresses and pathogens (Qamar et al., 2015).
Carvacrol: Antimicrobial and Anti-biofilm Agent
Carvacrol, a phenolic compound structurally distinct but related in terms of its hydrophobic and aromatic nature, demonstrates significant antimicrobial and anti-biofilm activities. This suggests potential applications of structurally similar compounds in preventing biofilm-associated infections and in the development of new anti-infective materials (Marchese et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibitory effects of carboxylic acids on microbes during fermentation processes reveals the complex interplay between these compounds and microbial growth. Understanding these interactions could inform the development of more efficient fermentation processes or the synthesis of compounds with desired inhibitory properties against specific microorganisms (Jarboe et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJPUIXQMMLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.